![molecular formula C12H11N5 B13705712 3-Amino-5-[3-(1-imidazolyl)phenyl]pyrazole](/img/structure/B13705712.png)
3-Amino-5-[3-(1-imidazolyl)phenyl]pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32876570 is a chemical compound with unique properties and applications in various scientific fields. It is known for its stability and reactivity, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD32876570 involves several steps, including the preparation of intermediate compounds and the final product. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired yield and purity. The synthetic routes may vary depending on the desired application and scale of production.
Industrial Production Methods: Industrial production of MFCD32876570 involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process includes the use of advanced equipment and techniques to ensure consistent quality and efficiency. The production methods are designed to meet regulatory standards and environmental guidelines.
Chemical Reactions Analysis
Types of Reactions: MFCD32876570 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and creating derivatives with specific characteristics.
Common Reagents and Conditions: Common reagents used in the reactions of MFCD32876570 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed: The major products formed from the reactions of MFCD32876570 depend on the type of reaction and the reagents used. These products are often used as intermediates in further chemical synthesis or as final products in various applications.
Scientific Research Applications
MFCD32876570 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent and intermediate in the synthesis of complex molecules. In biology, it is studied for its potential effects on biological systems and its use in biochemical assays. In medicine, MFCD32876570 is investigated for its therapeutic potential and its role in drug development. In industry, it is used in the production of various materials and chemicals.
Mechanism of Action
The mechanism of action of MFCD32876570 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This interaction can lead to changes in cellular processes and physiological responses, making MFCD32876570 a valuable tool for studying biological mechanisms and developing new therapies.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to MFCD32876570 include those with comparable chemical structures and properties. These compounds may share similar reactivity and applications but differ in specific characteristics that make MFCD32876570 unique.
Highlighting Uniqueness: MFCD32876570 stands out due to its unique combination of stability, reactivity, and versatility. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound for research and industrial purposes.
Conclusion
MFCD32876570 is a versatile and valuable compound with numerous applications in scientific research and industry. Its unique properties and reactivity make it an essential tool for studying chemical and biological processes and developing new materials and therapies.
Properties
Molecular Formula |
C12H11N5 |
|---|---|
Molecular Weight |
225.25 g/mol |
IUPAC Name |
5-(3-imidazol-1-ylphenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C12H11N5/c13-12-7-11(15-16-12)9-2-1-3-10(6-9)17-5-4-14-8-17/h1-8H,(H3,13,15,16) |
InChI Key |
LXMVZURAHYUBSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CN=C2)C3=CC(=NN3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


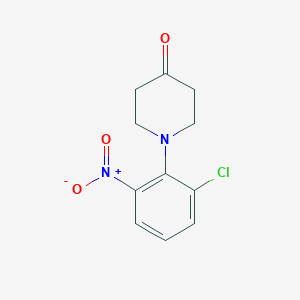

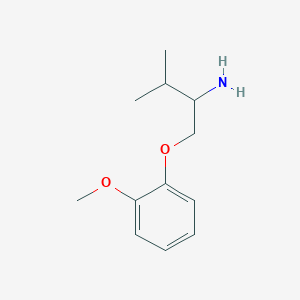
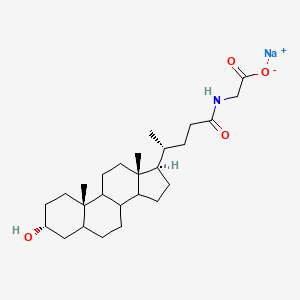
![1-[1-(4-Iodophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13705670.png)
![S-[(2-Chloro-6-fluorobenzylthio)(cyanamide)methyl] O-(2,5-dichlorophenyl) carbonodithioate](/img/structure/B13705679.png)


![2-Amino-5-[5-(trifluoromethyl)-3-pyridyl]-1,3,4-thiadiazole](/img/structure/B13705700.png)


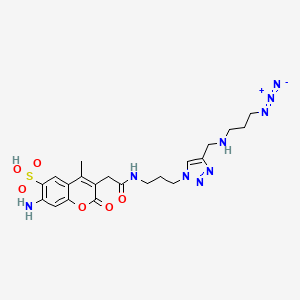
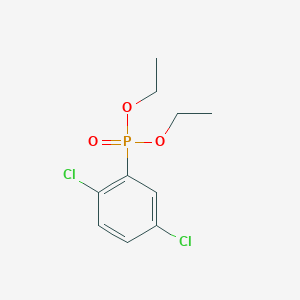
![2-(4-Cyanophenoxy)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]propanamide](/img/structure/B13705725.png)
